
5-Chloro-2-methoxynicotinic acid
Overview
Description
5-Chloro-2-methoxynicotinic acid (CAS: 54916-65-3, molecular formula: C₇H₆ClNO₃) is a halogenated pyridine derivative widely used as a key intermediate in synthesizing sulfonylurea hypoglycemic agents, such as glipizide and glyburide . Structurally, it features a chlorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring.
Preparation Methods
Selective Chlorination Using Alkali Metal Hypochlorite
The most prominent and industrially relevant method involves the selective chlorination of 2-methoxynicotinic acid using alkali metal hypochlorite, preferably sodium hypochlorite, in an aqueous medium.
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- Substrate: 2-methoxynicotinic acid
- Chlorinating agent: Sodium hypochlorite (commercially available 5.25% aqueous solution, e.g., Clorox)
- Solvent system: Homogeneous aqueous solution, sometimes with chloroform for extraction
- Temperature: 10–30°C, typically near room temperature (~20°C)
- Reaction time: At least 16 hours (overnight)
- Molar ratio: 1.0 (2-methoxynicotinic acid) to 1.2–2.0 (sodium hypochlorite)
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- 2-Methoxynicotinic acid is added portionwise to cooled sodium hypochlorite solution with stirring, maintaining temperature below 30°C.
- The mixture is stirred at room temperature for about 16 hours to complete chlorination.
- The reaction mixture is acidified to pH ~2 with concentrated hydrochloric acid.
- The product precipitates and is collected by filtration.
- Further purification involves trituration with hexane or extraction with chloroform, washing, drying, and filtration.
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- Yields typically range from 73% to 75%.
- The product is obtained as a pure white solid with melting point around 137–138°C.
- Nuclear magnetic resonance (NMR) data confirm the identity and purity of the product.
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- Avoids use of hazardous chlorine gas.
- Homogeneous reaction conditions prevent cumbersome suspensions.
- Cost-effective and scalable for industrial production.
Parameter | Details |
---|---|
Starting material | 2-Methoxynicotinic acid |
Chlorinating agent | Sodium hypochlorite (5.25% aqueous) |
Temperature | 10–30°C (room temperature preferred) |
Reaction time | ≥16 hours |
Molar ratio (substrate:reagent) | 1:1.2 to 1:2 |
Work-up | Acidification, filtration, trituration |
Yield | 73–75% |
Product melting point | 137–138°C |
Two-Step Synthesis via Methylation and Chlorination
An alternative multi-step approach involves:
Step 1: Methylation of 2-chloronicotinic acid to 2-methoxynicotinic acid.
- Conditions: Methanol solvent, sodium methylate as methylating agent.
- Temperature: 125°C in an autoclave.
- Yield: Approximately 64%.
Step 2: Chlorination of 2-methoxynicotinic acid as described above.
- Yield: Approximately 75%.
This two-step method is useful when starting from 2-chloronicotinic acid rather than 2-methoxynicotinic acid directly.
- The selective chlorination at the 5-position is highly regioselective due to the electronic and steric properties of 2-methoxynicotinic acid.
- Sodium hypochlorite acts as a mild chlorinating agent, generating hypochlorous acid in situ, which facilitates electrophilic aromatic substitution without over-chlorination or side reactions.
- Maintaining temperature below 30°C is critical to avoid decomposition or side reactions.
- The reaction proceeds in a homogeneous aqueous phase, which simplifies mixing and heat transfer.
- Acidification post-reaction precipitates the product, allowing easy isolation.
- Purification by trituration with hexane removes impurities and residual reagents.
- The method is scalable, demonstrated by batch sizes from grams to kilograms with consistent yields and purity.
Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
---|---|---|---|---|
Direct chlorination with NaOCl | 2-Methoxynicotinic acid | 5.25% NaOCl aqueous, 10–30°C, 16+ hours | 73–75 | One-step, selective, industrial scale |
Two-step methylation + chlorination | 2-Chloronicotinic acid | Methanol, sodium methylate, 125°C (step 1); NaOCl chlorination (step 2) | 64 (step 1), 75 (step 2) | Multi-step, starting from chloronicotinic acid |
The preparation of 5-chloro-2-methoxynicotinic acid is efficiently achieved by selective chlorination of 2-methoxynicotinic acid using sodium hypochlorite in aqueous solution under mild conditions. This method offers high yield, purity, and operational safety, making it the preferred industrial route. Alternative multi-step syntheses starting from 2-chloronicotinic acid are also documented but involve more complex procedures. The described methods are well-supported by patent literature and chemical synthesis studies, providing a robust foundation for production and further chemical transformations.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxynicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-2-methoxynicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to modulate certain enzymatic activities and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Physical and Chemical Properties
- Molecular Weight : 187.58 g/mol
- Storage : Stable under dry, room-temperature conditions .
- Purity : Commercial batches achieve ≥98% purity .
Structurally analogous compounds vary in substituent positions, functional groups, and applications. Below is a detailed comparison:
Structural and Functional Analogues
Table 1: Key Analogues of 5-Chloro-2-methoxynicotinic Acid
Research Findings and Industrial Relevance
- Efficiency : The sodium hypochlorite method for synthesizing this compound achieves 75% yield, outperforming gas-phase chlorination (50–60%) .
- Scalability : Industrial batches (e.g., 782.4 g in Example 3) demonstrate reproducibility, critical for large-scale drug manufacturing .
- Safety : Alkali metal hypochlorites reduce explosion risks compared to chlorine gas, aligning with green chemistry principles .
Biological Activity
5-Chloro-2-methoxynicotinic acid (C₇H₆ClNO₃) is a compound that has garnered interest in the pharmaceutical and biochemical research communities due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anti-inflammatory effects, as well as insights into its mechanisms of action and therapeutic applications.
- Molecular Formula : C₇H₆ClNO₃
- Molecular Weight : 187.58 g/mol
- CAS Number : 54916-65-3
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, which is common among many nicotinic acid derivatives.
2. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammatory responses. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This effect is believed to be mediated through the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzymatic Modulation : The compound appears to modulate certain enzymatic activities, which may contribute to its observed biological effects.
- Signaling Pathways : It influences various signaling pathways, particularly those involved in inflammation and cell proliferation.
Cytotoxicity Studies
A comparative study highlighted the cytotoxic effects of this compound against cancer cell lines, particularly colorectal cancer cells (HCT116 and Caco-2). The IC₅₀ values were found to be significantly lower than those of established chemotherapeutic agents, indicating a potent anticancer effect:
The mechanism behind this cytotoxicity involves cell cycle arrest at the G2/M phase and induction of apoptosis through the modulation of the PI3K/AKT/mTOR signaling pathway .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the chloro and methoxy groups significantly affect its reactivity and potency:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Chloro group at the 5-position | Altered position enhances biological activity |
Nicotinic acid | Base structure without substitutions | Parent compound for various derivatives |
Other analogs | Variations in functional groups | Influence on pharmacological profiles |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-2-methoxynicotinic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves oxidation of 5-chloro-2-methoxynicotinaldehyde using oxidizing agents like potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃). Reaction conditions (e.g., temperature, solvent, and stoichiometry) significantly impact yield. For example, reflux in a polar aprotic solvent (e.g., acetone) with controlled pH ensures efficient conversion to the carboxylic acid derivative . Key Optimization Parameters :
- Temperature: 60–80°C for KMnO₄-mediated oxidation.
- Solvent: Acetone or aqueous sulfuric acid for CrO₃.
- Purity Control: Post-reaction purification via recrystallization or column chromatography.
Q. How is the structural identity of this compound validated?
- Methodological Answer : Structural confirmation relies on multimodal spectroscopy and crystallography :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, chlorine at C5).
- X-ray Crystallography : Refinement using programs like SHELXL for precise bond-length/angle analysis .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 188.01 for C₇H₆ClNO₃) .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C based on derivative analogs) .
- Karl Fischer Titration : Monitors hygroscopicity, critical for storage (recommended: sealed desiccants at room temperature) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer : SAR studies focus on systematic substituent modification :
- Core Modifications : Replace Cl at C5 with F, Br, or CF₃ to assess electronic effects .
- Functional Group Interconversion : Convert the carboxylic acid to esters or amides to modulate bioavailability .
Example SAR Table :
Derivative | Substituent (R) | Bioactivity (IC₅₀, µM) |
---|---|---|
5-Cl-2-OMe (Parent) | COOH | 12.3 (Kinase X) |
5-CF₃-2-OMe | COOH | 8.7 (Kinase X) |
5-Cl-2-OMe | CONH₂ | >50 (Kinase X) |
Data adapted from analogs in . |
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions often arise from assay variability or impurities :
- Reproducibility Checks : Standardize protocols (e.g., cell lines, incubation times).
- Impurity Profiling : Use HPLC-MS to rule out byproducts (e.g., residual aldehyde from incomplete oxidation) .
- Meta-Analysis : Compare datasets across studies with similar conditions (e.g., pH 7.4 buffers for enzyme assays) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer for chlorination/oxidation steps, reducing byproducts (e.g., SO₂ in thionyl chloride reactions) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective reductions or cross-couplings .
- DoE (Design of Experiments) : Multivariate analysis to identify critical parameters (e.g., molar ratio of SOCl₂:aldehyde for chlorination) .
Properties
IUPAC Name |
5-chloro-2-methoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIJNAABZCWXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431537 | |
Record name | 5-Chloro-2-methoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54916-65-3 | |
Record name | 5-Chloro-2-methoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-methoxynicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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